molecular formula C38H36N2O2 B11064877 N,N'-bis(3,3-diphenylpropyl)benzene-1,3-dicarboxamide

N,N'-bis(3,3-diphenylpropyl)benzene-1,3-dicarboxamide

Cat. No.: B11064877
M. Wt: 552.7 g/mol
InChI Key: QTQLLBZXFXAWJM-UHFFFAOYSA-N
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Description

N,N’-BIS(3,3-DIPHENYLPROPYL)ISOPHTHALAMIDE is a synthetic organic compound with the molecular formula C38H36N2O2 It is characterized by the presence of two diphenylpropyl groups attached to an isophthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-BIS(3,3-DIPHENYLPROPYL)ISOPHTHALAMIDE typically involves the reaction of isophthaloyl chloride with 3,3-diphenylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N,N’-BIS(3,3-DIPHENYLPROPYL)ISOPHTHALAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N’-BIS(3,3-DIPHENYLPROPYL)ISOPHTHALAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N,N’-BIS(3,3-DIPHENYLPROPYL)ISOPHTHALAMIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N,N’-BIS(3,3-DIPHENYLPROPYL)ISOPHTHALAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    N,N’-BIS(3,5-DIMETHYL-PHENYL)-ISOPHTHALAMIDE: Similar structure but with dimethylphenyl groups instead of diphenylpropyl groups.

    N,N’-BIS(2,3-DIHYDROXYPROPYL)-ISOPHTHALAMIDE: Contains dihydroxypropyl groups, making it more hydrophilic.

Uniqueness

N,N’-BIS(3,3-DIPHENYLPROPYL)ISOPHTHALAMIDE is unique due to its bulky diphenylpropyl groups, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new materials with specific properties.

Properties

Molecular Formula

C38H36N2O2

Molecular Weight

552.7 g/mol

IUPAC Name

1-N,3-N-bis(3,3-diphenylpropyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C38H36N2O2/c41-37(39-26-24-35(29-14-5-1-6-15-29)30-16-7-2-8-17-30)33-22-13-23-34(28-33)38(42)40-27-25-36(31-18-9-3-10-19-31)32-20-11-4-12-21-32/h1-23,28,35-36H,24-27H2,(H,39,41)(H,40,42)

InChI Key

QTQLLBZXFXAWJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=CC=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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